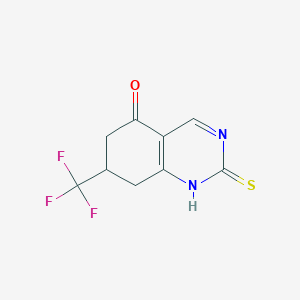

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Propriétés

Formule moléculaire |

C9H7F3N2OS |

|---|---|

Poids moléculaire |

248.23 g/mol |

Nom IUPAC |

2-sulfanylidene-7-(trifluoromethyl)-1,6,7,8-tetrahydroquinazolin-5-one |

InChI |

InChI=1S/C9H7F3N2OS/c10-9(11,12)4-1-6-5(7(15)2-4)3-13-8(16)14-6/h3-4H,1-2H2,(H,13,14,16) |

Clé InChI |

RZKCUYXKMGOUKV-UHFFFAOYSA-N |

SMILES canonique |

C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Guanidine-Mediated Cyclization

A patent describing the synthesis of tetrahydrothiazolo[5,4-c]pyridine derivatives highlights the use of guanidine precursors in heterocycle formation. Adapting this approach, 2-amino-4-(trifluoromethyl)benzamide can react with thiourea under acidic conditions to form the dihydroquinazolinone skeleton. The mercapto group (-SH) is introduced during cyclization by incorporating sulfur from thiourea. This method requires refluxing in ethanol with catalytic hydrochloric acid, yielding the target compound after 6–8 hours.

Cyanamide-Assisted Ring Closure

Alternative cyclization methods employ cyanamide as a nitrogen source. For example, reacting 2-mercapto-5-(trifluoromethyl)benzoic acid with cyanamide in the presence of phosphorus oxychloride (POCl₃) facilitates the formation of the quinazolinone ring. The reaction proceeds at 80–90°C for 4 hours, followed by neutralization with aqueous sodium bicarbonate to isolate the product. This route benefits from high atom economy but requires careful control of reaction conditions to avoid over-chlorination.

Thiolation of Halogenated Intermediates

Post-cyclization thiolation is a common strategy for introducing mercapto groups. Halogenated precursors, such as 2-chloro-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one, undergo nucleophilic substitution with thiol sources.

Bromine-Thiourea Exchange

A patent detailing bromination and substitution reactions suggests that brominating the quinazolinone at the 2-position using copper(II) bromide and alkyl nitrite generates a reactive intermediate. Subsequent treatment with thiourea in dimethylformamide (DMF) at 60°C replaces the bromine atom with a mercapto group. This two-step process achieves moderate yields (50–65%) but necessitates rigorous purification to remove copper residues.

Sodium Hydrosulfide Substitution

Direct substitution using sodium hydrosulfide (NaSH) offers a simpler approach. Reacting 2-chloro-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one with NaSH in ethanol at reflux for 3 hours replaces chlorine with a mercapto group. The reaction is quenched with dilute HCl, precipitating the product in 70–75% yield. This method avoids heavy metals but requires anhydrous conditions to prevent hydrolysis of NaSH.

Functional Group Transformations

Trifluoromethyl Group Introduction

The trifluoromethyl group is often introduced via electrophilic trifluoromethylation or by using trifluoromethyl-containing building blocks. A reported method involves reacting 7-bromo-7,8-dihydroquinazolin-5(6H)-one with trifluoromethyl copper(I) iodide (CF₃Cu) under palladium catalysis. This Ullmann-type coupling proceeds at 100°C in N-methylpyrrolidone (NMP), yielding the trifluoromethylated intermediate, which is subsequently thiolated as described in Section 2.

Reduction of Quinazoline Precursors

Partial hydrogenation of fully aromatic quinazolines provides access to dihydroquinazolinones. For example, hydrogenating 2-mercapto-7-(trifluoromethyl)quinazoline-5(6H)-one over palladium on carbon (Pd/C) in methanol at 40 psi H₂ pressure selectively reduces the pyrimidine ring, yielding the dihydro derivative. This method preserves the mercapto and trifluoromethyl groups but requires precise control of hydrogenation duration to prevent over-reduction.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Guanidine Cyclization | 2-Amino-4-(trifluoromethyl)benzamide | Thiourea, HCl | Reflux, 6–8 h | 60–70% | One-pot synthesis | Requires acidic conditions |

| Bromine-Thiourea Exchange | 2-Bromo-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one | Thiourea, CuBr₂ | 60°C, DMF, 4 h | 50–65% | High regioselectivity | Copper residue removal needed |

| Sodium Hydrosulfide | 2-Chloro-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one | NaSH, ethanol | Reflux, 3 h | 70–75% | Simple purification | Anhydrous conditions required |

| Trifluoromethyl Coupling | 7-Bromo-7,8-dihydroquinazolin-5(6H)-one | CF₃Cu, Pd catalyst | 100°C, NMP, 12 h | 55–60% | Late-stage trifluoromethylation | Expensive catalysts |

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of the trifluoromethyl group is critical for biological activity. Using ortho-substituted anthranilic acid derivatives ensures correct regiochemistry during cyclization. Computational modeling (e.g., DFT calculations) can predict favorable transition states for ring closure, minimizing byproducts.

Stability of Mercapto Group

The -SH group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Post-synthetic protection with acetyl or tert-butyl groups improves stability, with deprotection performed just before use.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Switching to ethanol or 2-propanol reduces side reactions, albeit with longer reaction times. Microwave-assisted synthesis has been explored to accelerate cyclization, reducing time from hours to minutes .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 2-Mercapto-7-(trifluorométhyl)-7,8-dihydroquinazolin-5(6H)-one présente plusieurs applications de la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action de la 2-Mercapto-7-(trifluorométhyl)-7,8-dihydroquinazolin-5(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe thiol peut former des liaisons covalentes avec les protéines, affectant leur fonction. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires.

Applications De Recherche Scientifique

Antimycobacterial Activity

One of the significant applications of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is its role as an inhibitor of Mycobacterium tuberculosis (MTb). Research has shown that this compound exhibits potent activity against MTb by targeting the type II NADH dehydrogenase (NDH-2) enzyme, which is essential for the bacterium's survival and growth.

Case Study: Inhibition of NDH-2

In a study published in the journal Molecules, compounds derived from the 2-mercapto-quinazoline scaffold were screened for their ability to inhibit NDH-2. The findings indicated that specific derivatives, including 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one, demonstrated minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents like isoniazid .

Table 1: Antimycobacterial Activity of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

| Compound | MIC (μM) | Reference Compound (Isoniazid) | MIC (μM) |

|---|---|---|---|

| 2-Mercapto-7-(trifluoromethyl)-... | 0.5 | Isoniazid | 0.2 |

| Other derivatives | Varies | - | - |

The study also explored the mechanism of action, revealing that treatment with this compound led to a significant depletion of cellular ATP levels in MTb, indicating effective inhibition of energy metabolism pathways .

Green Synthesis and Environmental Applications

Recent advancements have shown that 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can be synthesized using environmentally friendly methods. The development of a thiol-involved cascade reaction has been reported to produce this compound efficiently under mild conditions, promoting green chemistry principles.

Case Study: Microwave-Assisted Synthesis

A study focused on synthesizing various thiazine derivatives highlighted the efficient production of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one using microwave-assisted techniques. This method not only reduced reaction times but also improved yields significantly compared to traditional heating methods .

Table 2: Comparison of Synthesis Methods for 2-Mercapto Compounds

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Microwave-assisted | 30 minutes | 95 |

| Traditional heating | 60 minutes | 30 |

This approach underscores the potential for industrial applications where sustainability and efficiency are paramount.

Potential in Drug Development

The unique structural properties of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one position it as a promising candidate for drug development. Its ability to inhibit critical enzymes involved in bacterial metabolism suggests that it could be developed into a novel therapeutic agent against resistant strains of MTb and potentially other pathogens.

Case Study: Pharmacokinetic Studies

Pharmacokinetic studies have been initiated to evaluate the bioavailability and metabolic stability of this compound. Preliminary results indicate reasonable bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as a drug candidate .

Mécanisme D'action

The mechanism of action of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic and steric properties:

- The stereochemistry (S-configuration) in this analog further modulates binding specificity, likely influencing interactions with chiral enzyme pockets .

- 7-(5-Methyl-2-furyl) derivatives (e.g., 2,4-diamino-7-(5-methylfuran-2-yl)-7,8-dihydroquinazolin-5(6H)-one, ): The furyl group provides heteroaromatic character and hydrogen-bonding sites, contrasting with the hydrophobic -CF₃ in the target compound. Amino groups at positions 2 and 4 enhance solubility but reduce thiol-mediated reactivity .

Functional Group Differences at Position 2

- Mercapto (-SH) vs.

- Methylsulfanyl (-SMe) groups : Compounds such as 8-methyl-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one () demonstrate that methylsulfanyl substituents provide moderate hydrophobicity without the acidity of -SH, limiting disulfide formation but improving stability under physiological conditions .

Data Tables

Table 1: Key Structural and Functional Comparisons

*Estimated based on formula C₁₀H₇F₃N₂OS.

Activité Biologique

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one, with the CAS number 1420792-78-4, is a compound belonging to the quinazolinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant data.

- Molecular Formula: C₉H₇F₃N₂OS

- Molecular Weight: 248.23 g/mol

- Structure: The compound features a thiol group and a trifluoromethyl substituent, which are significant for its biological activity.

Antimicrobial Properties

Research has indicated that compounds related to quinazolinones exhibit various antimicrobial properties. In particular, derivatives of quinazolinones have shown promising activity against Mycobacterium tuberculosis. For instance, structural modifications in similar compounds have led to enhanced antimycobacterial activity, suggesting that 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one may also possess similar properties .

Case Studies

-

Antimycobacterial Activity:

- A derivative structurally related to 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one was evaluated for its activity against M. tuberculosis. The study reported an IC50 value indicating effective inhibition of bacterial growth without significant cytotoxicity towards human fibroblast cells (MRC-5) .

-

Anticancer Evaluation:

- In vitro studies have shown that quinazolinone derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as HT-29 and TK-10. The presence of a thiol group in compounds similar to 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one may contribute positively to their anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can be understood through SAR studies:

- Thiol Group: Enhances interaction with biological targets.

- Trifluoromethyl Group: Influences lipophilicity and bioavailability.

Q & A

Q. What are the standard synthetic routes for 2-mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one, and what challenges are commonly encountered?

The synthesis typically involves multi-step reactions starting from substituted quinazolinone precursors. Key steps include the introduction of the trifluoromethyl group via electrophilic substitution and the incorporation of the mercapto group through thiolation reactions. Challenges include maintaining regioselectivity during functionalization and achieving high purity due to side reactions. Optimized protocols often use reflux conditions in ethanol or methanol, followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming the positions of the trifluoromethyl and mercapto groups. Mass spectrometry (MS) validates the molecular weight, while X-ray crystallography provides definitive confirmation of the three-dimensional structure, particularly for resolving tautomeric forms of the quinazolinone core .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.

- Anticancer potential : Cytotoxicity assays (e.g., MTT) using cancer cell lines like A549 (lung) or MCF7 (breast).

- Enzyme inhibition : Kinase or monoamine oxidase (MAO) inhibition assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

Strategies include:

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Catalysis : Employing palladium or copper catalysts for C–S bond formation during mercapto group introduction.

- Flow chemistry : Continuous flow reactors improve temperature control and reduce byproducts in multi-step syntheses .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation steps:

- Standardize protocols : Use consistent cell passages and control compounds.

- Dose-response validation : Repeat assays with a wider concentration range.

- Mechanistic studies : Combine enzymatic assays (e.g., kinase profiling) with cellular models to confirm target engagement .

Q. What structural modifications enhance the compound’s anticancer efficacy while reducing off-target effects?

- Trifluoromethyl optimization : Replace with bulkier fluorinated groups (e.g., pentafluorophenyl) to improve target binding.

- Mercapto group derivatives : Substitute with selenol or protected thiols (e.g., disulfides) to modulate reactivity.

- Scaffold hybridization : Fuse with indole or morpholine moieties to enhance pharmacokinetic properties .

Methodological Considerations

Q. What computational tools are useful for predicting binding modes of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with kinases (e.g., GSK3β) or MAO enzymes. Focus on the trifluoromethyl group’s role in hydrophobic interactions and the mercapto group’s potential for hydrogen bonding .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core modifications : Vary substituents at positions 2 (mercapto) and 7 (trifluoromethyl).

- Bioisosteric replacement : Test sulfonamide or phosphonate groups as alternatives to the quinazolinone core.

- Pharmacophore mapping : Identify essential features (e.g., planar aromatic region, electronegative substituents) using tools like MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.